2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide
Description
Properties
IUPAC Name |
2-[[5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N5O2S2/c1-23-6-8-24(9-7-23)14-21-22-15(28-14)27-10-13(25)20-11-2-4-12(5-3-11)26-16(17,18)19/h2-5H,6-10H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNBBYTBYVCLCLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(S2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N5O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide is a complex organic molecule with significant potential in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesis, and potential applications based on recent research findings.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 399.39 g/mol. The structure features a thiadiazole ring, a piperazine moiety, and an acetamide functional group. The trifluoromethoxy group enhances its lipophilicity and may influence its biological interactions.
Antimicrobial Properties
Preliminary studies have indicated that this compound exhibits notable antimicrobial activity . For instance, it has shown inhibitory effects against various bacterial strains, including Xanthomonas campestris pv. oryzae, with an effective concentration (EC50) of 17.5 µg/mL. This suggests potential applications as a bactericide or fungicide in agricultural settings .
Antimalarial Activity
Compounds with structural similarities to this thiadiazole derivative have been explored for their antimalarial properties . For example, derivatives of 1,3,4-thiadiazole have demonstrated efficacy against Plasmodium falciparum, the causative agent of malaria . The presence of the piperazine moiety may enhance the bioactivity and selectivity of these compounds against malaria parasites.
Antitumor Activity
Recent research has also focused on the antitumor properties of thiadiazole derivatives. Some studies indicate that compounds featuring similar structural motifs exhibit significant inhibitory effects on various cancer cell lines. For instance, certain derivatives have shown IC50 values lower than those of established chemotherapeutic agents like cisplatin against breast cancer cell lines .
Synthesis
The synthesis of This compound typically involves multi-step organic synthesis techniques. Key steps include:
- Formation of the Thiadiazole Ring : This is achieved through cyclization reactions involving appropriate precursors.
- Piperazine Substitution : The introduction of the piperazine moiety is crucial for enhancing biological activity.
- Acetamide Formation : The final step involves acylation to form the acetamide group.
Comparative Analysis with Related Compounds
A comparative analysis with structurally related compounds highlights the diversity within the thiadiazole class and their biological activities:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyethyl)-2-((5-(4-(thiophene-2-carbonyl)piperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)acetamide | Thiophene group | Antimalarial activity against Plasmodium falciparum |
| 5-[6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-4-(oxetan-3-ylamino)pyridin-3-yl]-1,3,4-thiadiazole | Oxetan group | NR1/NR2A receptor antagonist |
| N-(1,3,4-Thiadiazol-2-yl)acetamide | Simplified thiadiazole structure | Impurity reference material |
This table illustrates how modifications in structure can lead to varied biological activities among thiadiazole derivatives.
Case Studies
Several case studies have explored the biological implications of thiadiazole derivatives:
- Antimicrobial Efficacy : A study evaluated various thiadiazole derivatives against Xanthomonas oryzae and found significant antimicrobial effects at concentrations as low as 100 µg/mL .
- Anticancer Potential : Research involving 5-substituted thiadiazoles demonstrated higher inhibitory activities against breast cancer cells compared to standard treatments .
Scientific Research Applications
Antimicrobial Applications
Preliminary studies indicate that this compound exhibits significant antibacterial activity. It has shown inhibitory effects against specific bacterial strains such as Xanthomonas campestris pv. oryzae, with an effective concentration (EC50) of 17.5 µg/mL. This suggests potential applications in agricultural chemistry as a fungicide or bactericide.
Anticancer Properties
Research into structurally similar compounds has highlighted their potential as anticancer agents. For example, derivatives of thiadiazole have been evaluated for their ability to induce apoptosis in cancer cells. The activation of caspases 3, 8, and 9 was noted in studies involving cancer cell lines such as PC3 (prostate cancer) and MCF7 (breast cancer) . These findings suggest that the compound may also exhibit similar anticancer properties.
Synthesis Techniques
The synthesis of 2-((5-(4-methylpiperazin-1-yl)-1,3,4-thiadiazol-2-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide typically involves multi-step organic synthesis techniques. These steps require careful control of reaction conditions to ensure high yields and purity of the final product. The synthesis pathway may include:
- Formation of the thiadiazole ring through cyclization reactions.
- Introduction of the piperazine moiety via nucleophilic substitution.
- Final coupling with the trifluoromethoxy phenyl acetamide group.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
Key Observations :
- Electron-Withdrawing Groups (EWGs) : The trifluoromethoxy group in the target compound may enhance binding affinity compared to chloro (4a, ) or fluoro () substituents due to stronger electron withdrawal and steric effects.
- Thiadiazole vs. Hybrid Cores : Imidazo-thiadiazole derivatives () show broader antimicrobial activity than plain thiadiazoles, implying that core hybridization (e.g., adding imidazole) may enhance efficacy.
Pharmacological Activity Comparison
- Antimicrobial Activity : Imidazo-thiadiazole analogs () demonstrated MIC values of 8–32 µg/mL against S. aureus and E. coli, outperforming simpler thiadiazoles. The trifluoromethoxy group in the target compound may further improve penetration through bacterial membranes.
- Anti-inflammatory Potential: Compound 4k () reduced carrageenan-induced edema by 62% at 50 mg/kg, suggesting that the acetamide-thiadiazole scaffold contributes to anti-inflammatory effects. The target compound’s trifluoromethoxy group may enhance COX-2 selectivity.
- Crystallographic Stability: The fluorophenyl-thiadiazole derivative () exhibited a planar crystal structure with mean σ(C–C) = 0.009 Å, indicating high stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
